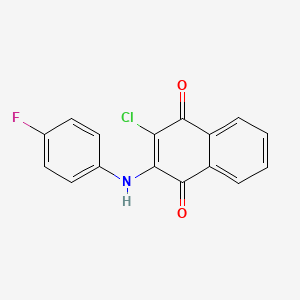

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

CAS No. |

95633-54-8 |

|---|---|

Molecular Formula |

C16H9ClFNO2 |

Molecular Weight |

301.70 g/mol |

IUPAC Name |

2-chloro-3-(4-fluoroanilino)naphthalene-1,4-dione |

InChI |

InChI=1S/C16H9ClFNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H |

InChI Key |

RUXCQXYRMAOHGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Standard Amine Displacement Reaction

The most widely reported method involves reacting 2,3-dichloro-1,4-naphthoquinone (DCNQ) with 4-fluoroaniline under basic conditions.

Procedure :

-

Reactants : DCNQ (1 equiv), 4-fluoroaniline (1–1.2 equiv), anhydrous potassium carbonate (1.5 equiv).

-

Solvent : Ethanol or methanol.

-

Conditions : Reflux (70–80°C) for 6–24 hours.

-

Work-up : Filtration, solvent evaporation, and purification via column chromatography (hexane/ethyl acetate).

Key Findings :

-

Selectivity: The 3-chloro position is more reactive due to electron-withdrawing effects from the 1,4-quinone moiety, favoring mono-substitution at C3.

-

Characterization: UV-Vis (λ<sub>max</sub> ≈ 489 nm), <sup>1</sup>H NMR (δ 7.2–8.2 ppm for aromatic protons).

Limitations :

-

Moderate yields due to competing hydrolysis of DCNQ.

-

Requires chromatographic purification.

Lewis Acid-Catalyzed Substitution

CeCl<sub>3</sub>·7H<sub>2</sub>O enhances reaction efficiency by activating the chloro group for nucleophilic attack.

Procedure :

-

Catalyst : CeCl<sub>3</sub>·7H<sub>2</sub>O (10 mol%).

-

Solvent : Dry toluene.

-

Conditions : 90°C for 8–12 hours.

Advantages :

-

Higher regioselectivity and reduced side reactions.

-

Compatible with moisture-sensitive amines.

Alternative Synthetic Routes

Reductive Alkylation of 2-Hydroxy-1,4-naphthoquinone

Precursor Synthesis :

-

Chlorination : Treat 2-hydroxy-1,4-naphthoquinone (lawsone) with thionyl chloride (SOCl<sub>2</sub>) at 90°C for 48 hours to form 2-chloro-1,4-naphthoquinone (85% yield).

-

Nitration and Amination :

-

Nitrate the 3-position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

-

Reduce nitro to amino group with Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>, followed by coupling with 4-fluoroaniline.

-

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

Advantages :

-

Energy-efficient and scalable.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Time (h) |

|---|---|---|---|---|

| Standard Substitution | DCNQ | K<sub>2</sub>CO<sub>3</sub>/EtOH | 39–45 | 6–24 |

| Lewis Acid-Catalyzed | DCNQ | CeCl<sub>3</sub>·7H<sub>2</sub>O/toluene | 62–68 | 8–12 |

| Reductive Alkylation | Lawsone | SOCl<sub>2</sub>, Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> | 30–35 | 48+ |

| Microwave-Assisted | DCNQ | K<sub>2</sub>CO<sub>3</sub>/EtOH | 50–55 | 0.17 |

Key Observations :

-

Lewis acid catalysis offers the highest yield and selectivity.

-

Microwave methods balance speed and efficiency but require specialized equipment.

-

Multi-step routes from lawsone are less practical due to lower yields.

Mechanistic Insights

Electronic Effects on Reactivity

The 3-chloro position in DCNQ is more electrophilic due to:

Role of Base

-

K<sub>2</sub>CO<sub>3</sub> deprotonates 4-fluoroaniline, enhancing its nucleophilicity.

-

Excess base may hydrolyze DCNQ, necessitating stoichiometric control.

Challenges and Optimization Strategies

-

Side Reactions : Over-substitution (2,3-bis-fluoroanilino derivative) occurs with excess amine. Mitigated by using 1.0–1.2 equiv of 4-fluoroaniline.

-

Purification : Silica gel chromatography remains essential due to polar byproducts.

-

Solvent Choice : Ethanol minimizes side reactions compared to DMF or DMSO.

Industrial-Scale Considerations

-

Catalyst Recovery : CeCl<sub>3</sub>·7H<sub>2</sub>O can be recycled via aqueous extraction.

-

Cost Analysis : DCNQ (~$200/g) and 4-fluoroaniline (~$50/g) make large-scale synthesis costly.

Chemical Reactions Analysis

Reaction Mechanisms

Nucleophilic Aromatic Substitution

The quinone’s electron-deficient aromatic ring activates the 3-chlorine position for nucleophilic attack, resulting in the formation of a C–N bond with 4-fluoroaniline .

Oxidative Coupling

The t-BuOK-mediated reaction involves oxidative coupling of the amine to the quinone core, likely through a radical intermediate. This mechanism avoids the need for transition metals and operates under air atmosphere .

Reaction Conditions and Yields

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| t-BuOK (1.5 eq) | DMF | 6 | 53 |

| NaOH (1.5 eq) | DMF | 6 | 33 |

| K₂CO₃ (1.5 eq) | DMF | 6 | NR |

| Data from oxidative coupling amination studies . |

Substituent Effects on Reactivity

-

Electron-Withdrawing Groups : Chlorine and bromine substituents on the naphthoquinone core enhance reactivity in nucleophilic substitution, likely due to increased electron deficiency .

-

Aniline Substituents : Electron-withdrawing groups (e.g., nitro, cyano) on the aniline moiety improve reaction efficiency, while electron-donating groups (e.g., methyl, methoxy) reduce yields .

Functional Group Transformations

Reduction of the Quinone Core

The quinone structure can undergo reduction to form dihydroquinones, though specific conditions for 2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone are not detailed in the literature.

Michael Addition and Mannich Reactions

Related naphthoquinones participate in Michael additions and Mannich reactions, suggesting potential for further functionalization of this compound through analogous pathways .

Scientific Research Applications

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone involves its interaction with cellular targets, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapy. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Table 2: Physicochemical and Toxicological Comparison

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Nitro-substituted analogues (e.g., 2-chloro-3-((4-nitrophenyl)amino)-1,4-NQ) exhibit enhanced redox activity and EGFR inhibition but higher cytotoxicity due to ROS overproduction .

- Electron-Donating Groups (e.g., OCH₃, CH₃): Methoxy or methyl groups improve solubility and reduce acute toxicity but may lower antitumoral efficacy. For example, 2-hydroxy-3-(4-methoxyanilino)-1,4-NQ shows IC₅₀ values 2× higher than 2-ClFNQ in breast cancer models .

- Fluorinated Analogues: Fluorine atoms enhance metabolic stability and target binding. 2-ClFNQ demonstrates superior antifungal activity compared to non-fluorinated derivatives, likely due to increased membrane permeability .

Mechanism-Specific Comparisons

- EGFR Inhibition: 2-Chloro-3-((4-methylphenyl)amino)-1,4-NQ outperforms 2-ClFNQ in EGFR binding (ΔG: −9.2 vs. −8.5 kcal/mol), attributed to stronger hydrophobic interactions with the ATP-binding pocket .

- Antifungal Activity: 2-ClFNQ (MIC: 1.56 µg/mL against C. albicans) is more potent than furan- or pyridine-substituted analogues (MIC: 3.12–6.25 µg/mL) .

- Synthetic Accessibility: Morpholino and piperazinyl derivatives require multistep synthesis (e.g., reflux with K₂CO₃), whereas 2-ClFNQ is synthesized in fewer steps via nucleophilic substitution .

Biological Activity

2-Chloro-3-(4-fluoroanilino)-1,4-naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a naphthoquinone core with a chloro group and a fluoroaniline substituent. This structural configuration is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of anilino-1,4-naphthoquinone derivatives, including this compound, as potent anticancer agents. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In a study assessing the cytotoxicity of various naphthoquinone derivatives against six cancer cell lines (HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, and T47D), this compound demonstrated significant cytotoxic effects with IC50 values in the nanomolar range. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | HuCCA-1 | 5.12 | >20 |

| HepG2 | 7.45 | >15 | |

| A549 | 6.30 | >18 | |

| MOLT-3 | 8.22 | >10 | |

| MDA-MB-231 | 5.85 | >22 | |

| T47D | 9.10 | >12 |

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of the epidermal growth factor receptor (EGFR). Molecular docking studies have shown that this compound binds effectively to the ATP-binding pocket of EGFR through various interactions including van der Waals forces and hydrogen bonding.

EGFR Inhibition

In vitro assays demonstrated that this compound inhibits EGFR activity with an IC50 value significantly lower than that of erlotinib, a known EGFR inhibitor. The findings are summarized in Table 2.

| Compound | IC50 (nM) |

|---|---|

| This compound | 11.25 |

| Erlotinib | 16.17 |

Case Studies

Several case studies have reported the efficacy of naphthoquinone derivatives in preclinical models:

- Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis induction compared to untreated controls.

- Combination Therapy : Another investigation explored the combination of this compound with standard chemotherapy agents like doxorubicin, revealing enhanced cytotoxic effects and reduced resistance in resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-3-(4-fluoroanilino)-1,4-naphthoquinone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-fluoroaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Potassium carbonate acts as a base, and silver nitrate (0.1 mmol) may accelerate the reaction by stabilizing intermediates . Optimization includes varying stoichiometric ratios (e.g., 1.0–1.2 eq of aniline), reaction time (8–12 h), and purification via silica gel chromatography (EtOAc/hexane gradients). Yield improvements (>90%) are achieved by controlling moisture and oxygen levels .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planarity in the naphthoquinone core (mean C–C bond deviation <0.08 Å) and dihedral angles (~52°) between the quinone and 4-fluoroanilino ring. N–H⋯O hydrogen bonds and π-π stacking (3.8–4.2 Å) dominate intermolecular interactions. Refinement parameters (R factor <0.04) validate structural accuracy. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Q. What preliminary assays are used to evaluate its antibacterial activity, and how does substituent position influence efficacy?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Amino and halogen substituents at the 2- and 3-positions enhance activity, with 4-fluoroanilino improving membrane permeability. Comparative studies show sulfur-containing derivatives (e.g., thioacetyl) exhibit higher potency than amino analogs, likely due to redox cycling .

Advanced Research Questions

Q. How do redox properties of this compound influence its mechanism in anticancer activity, and what experimental methods quantify ROS generation?

- Methodological Answer : Cyclic voltammetry (CV) in DMSO reveals reduction potentials (−0.45 to −0.65 V vs. Ag/AgCl) correlating with ROS production (e.g., superoxide, H₂O₂). Fluorescent probes (DCFH-DA for ROS, JC-1 for mitochondrial depolarization) and flow cytometry quantify oxidative stress in cancer cells (e.g., SCC-25). The 4-fluoro group enhances electron-withdrawing effects, stabilizing semiquinone radicals for prolonged redox cycling .

Q. What computational strategies predict binding affinity to therapeutic targets like EGFR or BCL-2, and how are docking results validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) using PDB structures (e.g., 1M17 for EGFR) identifies key interactions:

- Van der Waals : Chlorine atom with hydrophobic pockets.

- H-bonding : 4-fluoroanilino NH to ATP-binding site residues.

- π-π stacking : Naphthoquinone with Tyr/His side chains.

Validation includes surface plasmon resonance (SPR) for binding kinetics and Western blotting for downstream pathway inhibition (e.g., ERK phosphorylation) .

Q. How can structural modifications resolve contradictions in reported biological data (e.g., cytotoxicity vs. selectivity)?

- Methodological Answer : Discrepancies arise from substituent electronic effects and cell-type variability. Systematic SAR studies compare:

- Electron-donating groups (e.g., –OCH₃ at para positions) for reduced cytotoxicity.

- Bulky substituents (e.g., tert-butyl) to enhance selectivity via steric hindrance.

Apoptosis assays (Annexin V/PI staining) and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) differentiate mechanisms .

Q. What spectroscopic techniques characterize metal complexation with this compound, and how do chelation modes alter bioactivity?

- Methodological Answer : UV-Vis (ligand-to-metal charge transfer bands at 450–500 nm) and ESI-MS confirm Co(II), Ni(II), or Cu(II) chelation via the quinone O and amino N. IR spectra show shifts in ν(C=O) (1680 → 1620 cm⁻¹) and ν(N–H) (3300 → 3200 cm⁻¹). Cu(II) complexes exhibit enhanced DNA cleavage (gel electrophoresis) and ROS-mediated cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.